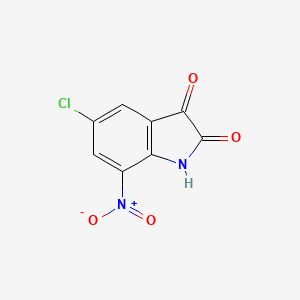

5-chloro-7-nitro-1H-indole-2,3-dione

Übersicht

Beschreibung

5-chloro-7-nitro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 7th position on the indole ring, along with a dione structure at the 2nd and 3rd positions .

Vorbereitungsmethoden

The synthesis of 5-chloro-7-nitro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-1H-indole-2,3-dione using nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent over-nitration . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-chloro-7-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

5-chloro-7-nitro-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-chloro-7-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

5-chloro-7-nitro-1H-indole-2,3-dione can be compared with other indole derivatives such as:

5-chloro-1H-indole-2,3-dione: Lacks the nitro group, which may result in different chemical and biological properties.

7-nitro-1H-indole-2,3-dione: Lacks the chlorine atom, which can affect its reactivity and interactions.

5-bromo-7-nitro-1H-indole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biologische Aktivität

5-Chloro-7-nitro-1H-indole-2,3-dione is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antiviral, and antimicrobial properties, supported by relevant data tables and case studies.

The molecular formula of this compound is . The compound features a chlorine atom at the 5-position and a nitro group at the 7-position of the indole ring, contributing to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A notable study evaluated the cytotoxic effects of various derivatives against a panel of human tumor cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HOP-62 (non-small cell lung cancer) | <8.00 | High |

| 5-chloro-7-nitro derivatives | HL-60 (leukemia) | -6.30 | Moderate |

| 5-chloro-7-nitro derivatives | MOLT-4 (leukemia) | -6.18 | Moderate |

These findings suggest that the compound has potent activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies have shown that it exhibits activity against coronaviruses, highlighting its relevance in the context of viral infections. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent .

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound has demonstrated notable antimicrobial effects. It has been tested against various bacterial and fungal strains, with results indicating significant inhibitory effects. Table 2 provides a summary of its antimicrobial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that derivatives of this compound possess significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antiviral Studies : A study demonstrated that derivatives of this compound could effectively inhibit viral replication in vitro, suggesting possible use in treating viral infections such as COVID-19.

- Cytotoxicity Evaluations : In a National Cancer Institute screening of over 60 human tumor cell lines, some derivatives exhibited strong cytotoxicity against specific cancer types, particularly non-small cell lung cancer and leukemia .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, underscoring their broad-spectrum activity .

Eigenschaften

IUPAC Name |

5-chloro-7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZUEEVNKAGHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.